Product packaging for Tricyclic benzimidazole derivative 1(Cat. No.:)

Tricyclic benzimidazole derivative 1

Numéro de catalogue: B10836469
Poids moléculaire: 479.01 g/mol
Clé InChI: FUOROZXAYONUGD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tricyclic benzimidazole derivatives represent a significant area of investigation in medicinal chemistry due to their diverse biological activities and ability to interact with multiple therapeutic targets. These compounds are characterized by a fused three-ring system, which incorporates the privileged benzimidazole pharmacophore. The benzimidazole core is structurally similar to naturally occurring purines, allowing its derivatives to readily interact with biopolymers in biological systems . This product, Tricyclic Benzimidazole Derivative 1, is offered for research purposes to support the exploration of this promising chemical space. The primary research applications of tricyclic benzimidazoles include oncology and infectious disease. In anticancer research, such derivatives have demonstrated potent cytotoxicity against various human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and leukemia models . Their mechanisms of action are multifaceted and may involve topoisomerase inhibition, DNA intercalation, and induction of apoptosis . In antimicrobial research, certain tricyclic benzimidazole-thiazinone hybrids have shown promising activity against resistant bacterial strains like Pseudomonas aeruginosa and Escherichia coli , with some compounds exhibiting synergistic effects when combined with standard antibiotics like ciprofloxacin . From a chemical perspective, the tricyclic framework provides a stable scaffold for structural diversification. The presence of multiple nitrogen atoms creates an electron-rich system capable of forming hydrogen bonds, van der Waals forces, and π-π interactions with enzymatic targets . This versatility makes this compound a valuable intermediate or lead compound for developing novel therapeutic agents, probing enzyme active sites, and studying structure-activity relationships (SAR). This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15Br3N4 B10836469 Tricyclic benzimidazole derivative 1

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C14H15Br3N4

Poids moléculaire

479.01 g/mol

Nom IUPAC

5,6,7-tribromo-2-piperazin-1-yl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene

InChI

InChI=1S/C14H15Br3N4/c15-9-8-2-1-5-21-13(8)12(11(17)10(9)16)19-14(21)20-6-3-18-4-7-20/h18H,1-7H2

Clé InChI

FUOROZXAYONUGD-UHFFFAOYSA-N

SMILES canonique

C1CC2=C3C(=C(C(=C2Br)Br)Br)N=C(N3C1)N4CCNCC4

Origine du produit

United States

Synthetic Methodologies and Chemical Derivatization of Tricyclic Benzimidazole Derivatives

Established Synthetic Routes for Tricyclic Benzimidazole (B57391) Core Structures

The construction of the tricyclic benzimidazole core can be achieved through several synthetic strategies, each with its own advantages. These routes range from classical condensation reactions to modern, technologically advanced methods that offer improved yields, reduced reaction times, and more environmentally benign conditions.

One-Pot Cyclization and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules like tricyclic benzimidazoles from simple starting materials in a single synthetic operation. scispace.comnih.govumich.eduorganic-chemistry.orgresearchgate.net These approaches are characterized by their high atom economy, procedural simplicity, and the ability to generate molecular diversity. scispace.comnih.gov

A notable one-pot synthesis involves the reaction between trans-substituted acrylic acids and 1H-benzo[d]imidazole-2-thiol using a coupling reagent like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU). nih.gov This reaction proceeds through the formation of an active ester intermediate, followed by a Michael addition cyclization to yield fused tricyclic benzimidazole–thiazinone derivatives. nih.gov The reaction is typically carried out at room temperature in a solvent such as dry N,N-dimethylformamide (DMF) with a base like N,N-diisopropylethylamine (DIPEA). nih.gov

Another efficient one-pot method for synthesizing 2-substituted benzimidazoles involves the condensation of o-phenylenediamines with aryl aldehydes. organic-chemistry.org This can be achieved using a hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) system in acetonitrile (B52724) at room temperature, offering short reaction times and high yields. organic-chemistry.org

Multicomponent reactions have also been effectively employed. For instance, new tricyclic benzimidazoles have been synthesized through the condensation of 3,4‐dihydro‐2H‐benzo[b] scispace.comrhhz.netoxazin‐5‐amine with various aldehydes in the presence of sodium metabisulfite (B1197395) adsorbed on silica (B1680970). researchgate.net This method is highly efficient, with reactions completing at room temperature and allowing for easy product isolation. researchgate.net

Starting Material 1Starting Material 2Reagents/CatalystProductYield (%)Reference
(difluoromethoxy)-1H-benzo[d]imidazole-2-thioltrans-Cinnamic acidTBTU, DIPEA, dry DMFBenzimidazole-thiazinone derivative- nih.gov
o-phenylenediamine (B120857)4-NitrobenzaldehydeH₂O₂, HCl, Acetonitrile2-(4-nitrophenyl)-1H-benzimidazole95 organic-chemistry.org
3,4‐dihydro‐2H‐benzo[b] scispace.comrhhz.netoxazin‐5‐amineVarious aldehydesSodium metabisulfite on silicaTricyclic benzimidazole derivative- researchgate.net

Table 1: Examples of One-Pot and Multicomponent Reactions for Benzimidazole Synthesis

Reductive Cyclization and Dehydration Processes

Reductive cyclization is a powerful strategy for the synthesis of benzimidazole rings, often starting from o-nitroaniline derivatives. nih.gov This method typically involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization. A subsequent dehydration step can lead to the formation of the final tricyclic structure. scispace.com

One such process involves the one-pot reductive cyclization of o-nitroacetanilide derivatives, which can be carried out with almost quantitative yield and shows excellent tolerance for various sensitive functional groups compared to batch processes. scispace.com The use of a continuous flow reactor, such as the H-Cube Pro®, can facilitate this reductive cyclization, followed by an optimized dehydration step to produce the desired lactam compounds. scispace.com In some cases, controlling the reaction conditions, such as temperature and time under microwave irradiation, allows for either partial or full reductive cyclization, leading to different products from the same starting material. nih.gov For example, using Pd/C and ammonium (B1175870) formate (B1220265) as reducing agents, ortho-nitro pyrrole (B145914) carboxylates can undergo partial reductive cyclization at 60 °C for 7 minutes to yield N-hydroxy pyrroloquinoxalinones, while full reductive cyclization to pyrroloquinoxalinones is achieved at 85 °C for 12 minutes. nih.gov

The key step in the synthesis of certain bioreductive alicyclic ring-fused [1,2-a]benzimidazolequinones is radical cyclization. nih.gov For instance, tributyltin hydride-mediated homolytic aromatic substitution of nucleophilic N-alkyl radicals onto the benzimidazole-2-position can occur in high yields. nih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating the synthesis of heterocyclic compounds, including tricyclic benzimidazoles. jocpr.comarkat-usa.orgdergipark.org.tr This technique often leads to significant reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. jocpr.comarkat-usa.org

The synthesis of 1H,3H-thiazolo[3,4-a]benzimidazoles, 2-aryl-1-benzylbenzimidazoles, and 2,3-diaryl-1,3-thiazolidin-4-ones has been successfully achieved using microwave irradiation, in some cases utilizing solvent-free conditions. arkat-usa.org For example, the reaction of 1,2-phenylenediamine with an excess of 2,6-difluorobenzaldehyde (B1295200) in the presence of a catalytic amount of p-toluenesulfonic acid can be completed in just 6 minutes under microwave irradiation, affording the product in high yield. arkat-usa.org

Microwave heating can also be effectively combined with other synthetic strategies. For instance, the acylation step in a multi-step synthesis of tricyclic benzimidazole derivatives can be optimized under microwave conditions, dramatically reducing the reaction time. scispace.com Furthermore, microwave-controlled reductive cyclization has been developed to selectively synthesize novel benzimidazole-alkyloxypyrrolo[1,2-a]quinoxalinones on a soluble polymer support. nih.gov

ReactantsCatalyst/ConditionsProductTimeYield (%)Reference
1,2-phenylenediamine, 2,6-difluorobenzaldehydep-TsOH, solventless, MW2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)-1H-benzo[d]imidazole6 min70 arkat-usa.org
1-methyl-1,2-phenylenediamine, 2,6-difluorobenzaldehydep-TsOH, ethanol (B145695), MW2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)-7-methyl-1H-benzo[d]imidazole6 min72 arkat-usa.org
o-phenylenediamine, formic acidMWBenzimidazole-- jocpr.com
ortho nitro pyrrol carboxylatesPd/C, ammonium formate, MW (85 °C)Pyrroloquinoxalinones12 min- nih.gov

Table 2: Examples of Microwave-Assisted Synthesis of Benzimidazole Derivatives

Continuous Flow Synthesis Applications

Continuous flow chemistry offers a modern and efficient alternative to traditional batch synthesis for the production of tricyclic benzimidazole derivatives. scispace.com This technology provides several advantages, including enhanced heat and mass transfer, improved process control and safety, and the ability to integrate multiple reaction steps into a telescoped sequence without the need for intermediate isolation. scispace.comnih.gov

A novel domino synthesis of tricyclic benzimidazole derivatives has been reported using a continuous flow reactor. scispace.com This method avoids many of the disadvantages of well-known batch methods. The process can integrate a one-pot reductive cyclization using an H-Cube Pro® system, followed by a dehydration step to produce the desired lactam compounds. scispace.com Furthermore, an acylation step, optimized under microwave conditions, can also be integrated into the flow system using a heater module, significantly reducing the reaction time to a residence time of 30 minutes. scispace.com The chemoselectivity of such hydrogenation processes in flow can be very high, simplifying downstream separation. nih.gov

Flow chemistry has also been successfully applied to the synthesis of other heterocyclic compounds, such as 1,2,3-triazoles, using heterogeneous catalysts like copper-on-charcoal, which demonstrates the versatility of this technology for producing a diverse range of chemical entities. rsc.orgnih.gov

Catalytic Approaches in Tricyclic Benzimidazole Synthesis

Catalysis plays a crucial role in the synthesis of benzimidazoles, offering milder reaction conditions, improved selectivity, and higher yields. Both metal-based and non-metal catalysts have been employed effectively.

Metal-Catalyzed Reactions (e.g., Zinc Triflate)

Zinc triflate (Zn(OTf)₂) has proven to be an efficient Lewis acid catalyst for the synthesis of benzimidazole derivatives. scirp.orgresearchgate.net It is particularly effective in the one-pot condensation of o-phenylenediamines with substituted aldehydes. scirp.org

The reaction is typically carried out in a solvent like ethanol at reflux temperature. scirp.org Optimization studies have shown that ethanol is an excellent solvent for this condensation reaction due to its fast conversion rates, high yields, and low toxicity. scirp.org The optimal catalyst loading is generally found to be around 10 mol% of zinc triflate. scirp.org This catalytic system is effective for aldehydes bearing both electron-donating and electron-withdrawing substituents, leading to good yields of the desired benzimidazoles. scirp.org The work-up procedure is typically straightforward, involving dilution with an organic solvent, washing, and purification by column chromatography. scirp.org

o-phenylenediamineAldehydeCatalystSolventYield (%)Reference
1 mmol4-methoxy benzaldehyde (B42025) (1.0 mmol)Zn(OTf)₂ (10 mol%)Ethanol90 scirp.org
1 mmol4-chloro benzaldehyde (1.0 mmol)Zn(OTf)₂ (10 mol%)Ethanol88 scirp.org
1 mmol4-nitro benzaldehyde (1.0 mmol)Zn(OTf)₂ (10 mol%)Ethanol92 scirp.org
1 mmol2-chloro benzaldehyde (1.0 mmol)Zn(OTf)₂ (10 mol%)Ethanol85 scirp.org

Table 3: Zinc Triflate-Catalyzed Synthesis of 2-Substituted Benzimidazoles

Other Catalyst Systems (e.g., Sodium Metabisulphite)

Sodium metabisulphite (Na₂S₂O₅) has emerged as a cost-effective and efficient reagent for the synthesis of benzimidazole derivatives. ias.ac.in It is particularly useful in the condensation reaction between o-phenylenediamines and various aldehydes. ias.ac.inresearchgate.net This method is often favored due to its simplicity, high yields, and the ease of product isolation. ias.ac.inresearchgate.net

One notable application involves the synthesis of new tricyclic benzimidazoles through the condensation of 3,4-dihydro-2H-benzo[b] researchgate.netnih.govoxazin-5-amine with different aldehydes in the presence of sodium metabisulphite adsorbed on silica. researchgate.netresearchgate.net This approach is highly efficient, with reactions often completing at room temperature. researchgate.netresearchgate.net The use of silica as a solid support facilitates the reaction and simplifies the purification process. researchgate.net

The general procedure for synthesizing 2-(substituted-phenyl) benzimidazole derivatives using sodium metabisulphite involves reacting ortho-phenylenediamines with benzaldehydes in a solvent mixture, such as ethanol and water. ias.ac.in The reaction is typically stirred at room temperature, and its progress can be monitored by thin-layer chromatography (TLC). ias.ac.in Upon completion, the product can be easily separated by filtration and washing with water and n-hexane. ias.ac.in This method has been successfully employed to synthesize a wide range of benzimidazole derivatives with varying substitutions. ias.ac.in

Similarly, the synthesis of benzimidazole amidoxime (B1450833) derivatives has been achieved using sodium metabisulphite adducts of arylaldehydes. nih.gov In this multi-step synthesis, the appropriate 3-amino-4-(N-substituted-amino) benzonitriles are reacted with the sodium metabisulphite adduct of an arylaldehyde in dimethylformamide (DMF) at elevated temperatures. nih.gov

Advanced Derivatization Strategies for Tricyclic Benzimidazole Structural Diversity

To explore the full potential of the tricyclic benzimidazole scaffold, researchers have developed advanced derivatization strategies to introduce structural diversity. These strategies include functionalization at key positions of the benzimidazole ring system, incorporation of other heterocyclic moieties, and molecular hybridization techniques.

Functionalization at Key Ring Positions (e.g., C1, C2, C5/6, N1)

The biological activity of benzimidazole derivatives can be significantly influenced by the nature and position of substituents on the benzimidazole core. acs.org Functionalization at the N-1, C-2, and C-5/6 positions is a common strategy to modulate the pharmacological properties of these compounds. acs.org

For instance, N-alkylation at the N-1 position has been shown to positively influence the chemotherapeutic efficacy of benzimidazole derivatives. acs.org The synthesis of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives involves the reaction of the parent benzimidazole with various alkyl halides. acs.org

The C-2 position is another key site for modification. A palladium-catalyzed decarbonylative C-H functionalization of azoles, including benzimidazoles, with difluoromethyl anhydrides allows for the selective introduction of a CF₂H group at the C-2 position. acs.org

Furthermore, the C-5 (or C-6) position of the benzimidazole ring can be functionalized. For example, the synthesis of methyl 4-(5-cyano-1H-benz[d]imidazol-2-yl)benzoate was achieved through the condensation of 5-cyano-1,2-phenylenediamine with the sodium metabisulphite adduct of methyl 4-formylbenzoate. nih.gov This introduces a cyano group at the C-5 position.

Strategic Incorporation of Diverse Moieties (e.g., thiazinone, oxadiazole, pyridine)

Incorporating other heterocyclic rings into the tricyclic benzimidazole structure is a powerful strategy to create novel chemical entities with enhanced biological activities.

Thiazinone: Fused tricyclic benzimidazole-thiazinone derivatives have been synthesized in a one-pot reaction between trans-substituted acrylic acids and 1H-benzo[d]imidazole-2-thiol using a coupling reagent like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate). nih.gov This method provides a convenient route to these hybrid molecules. nih.gov The synthesis of benzimidazole-fused thiazocines, thiazonines, and thiazecines has also been reported via palladium-catalyzed cyclizations. researchgate.net

Oxadiazole: Benzimidazole derivatives bearing an oxadiazole moiety have been synthesized for various therapeutic purposes. nih.govnih.gov One approach involves starting from 4-(1H-benzo[d]imidazol-2-yl)-4-oxobutanehydrazide and reacting it with various reagents to form the 1,3,4-oxadiazole (B1194373) ring. nih.gov Another strategy involves synthesizing 1-((5-substituted alkyl/aryl-1,3,4-oxadiazol-2-yl)methyl)-2-((pyrimidin-2-ylthio)methyl)-1H-benzimidazoles from 2-(2-((pyrimidin-2-ylthio)methyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide. nih.gov

Pyridine (B92270): The fusion of a pyridine ring to the benzimidazole core leads to the formation of pyrimido[1,2-a]benzimidazoles and related polycyclic derivatives. nih.gov One synthetic approach involves the reaction of 2-aminobenzimidazoles with bifunctional synthetic equivalents, such as derivatives of unsaturated carbonyl compounds. nih.gov Another method describes the synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides through a PIFA-mediated intramolecular annulation. organic-chemistry.org

Molecular Hybridization Techniques

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced or synergistic biological activity. nih.gov This strategy has been effectively utilized in the design of novel tricyclic benzimidazole derivatives.

A notable example is the synthesis of benzimidazole-1,2,3-triazole hybrids. nih.govnih.gov These hybrids can be synthesized via 'click' chemistry, specifically the copper-catalyzed Huisgen 1,3-dipolar azide-alkyne cycloaddition (CuAAC). nih.gov This approach allows for the efficient linking of benzimidazole and 1,2,3-triazole scaffolds. nih.gov The resulting hybrid molecules have shown promise as G-quadruplex DNA ligands. nih.gov

Another hybridization strategy involves creating conjugates of benzimidazole, 1,3,4-oxadiazole, and 1,2,3-triazole. rsc.org The synthesis of these complex molecules demonstrates the power of combining multiple heterocyclic systems to generate compounds with specific biological targets. rsc.org

Optimization of Synthetic Conditions for Yield and Efficiency

Optimizing reaction conditions is crucial for the efficient and high-yield synthesis of tricyclic benzimidazole derivatives. researchgate.net Various factors, including the choice of catalyst, solvent, temperature, and reaction time, can significantly impact the outcome of the synthesis. nih.gov

For the synthesis of 1,2-disubstituted benzimidazoles, a study on the condensation of benzaldehyde and o-phenylenediamine explored the effectiveness of different acid catalysts. nih.gov Phosphoric acid was identified as an efficient homogeneous catalyst for this reaction, leading to good yields under mild conditions. nih.gov The optimization process involved screening various acids, solvents, catalyst concentrations, and temperatures to determine the ideal conditions. nih.gov

The use of a solvent mixture of ethanol and water (9:1 v/v) with sodium metabisulphite as an oxidizing agent has been reported as a simple and efficient method for synthesizing 2-(substituted-phenyl) benzimidazole derivatives with high yields. ias.ac.in This method offers the advantage of mild reaction conditions and easy product separation. ias.ac.in

Furthermore, eco-friendly synthetic protocols are gaining importance. researchgate.net Researchers are exploring the use of green reaction media and reagents to improve the yield and efficiency of benzimidazole synthesis while minimizing environmental impact. researchgate.net

Table of Synthesized Tricyclic Benzimidazole Derivatives and Methodologies

Derivative TypeSynthetic MethodKey Reagents/CatalystsReference
Tricyclic BenzimidazolesCondensation3,4-dihydro-2H-benzo[b] researchgate.netnih.govoxazin-5-amine, Aldehydes, Sodium metabisulphite on silica researchgate.netresearchgate.net
2-(Substituted-phenyl) BenzimidazolesCondensationo-phenylenediamines, Benzaldehydes, Sodium metabisulphite ias.ac.in
Benzimidazole AmidoximesMulti-step synthesis3-amino-4-(N-substituted-amino) benzonitriles, Sodium metabisulphite adduct of arylaldehydes nih.gov
Benzimidazole-Thiazinone DerivativesOne-pot reactiontrans-substituted acrylic acids, 1H-benzo[d]imidazole-2-thiol, TBTU nih.gov
Benzimidazole-Oxadiazole DerivativesMulti-step synthesis4-(1H-benzo[d]imidazol-2-yl)-4-oxobutanehydrazide nih.gov
Pyrimido[1,2-a]benzimidazolesAnnulation2-aminobenzimidazoles, Unsaturated carbonyl compounds nih.gov
Benzimidazole-1,2,3-triazole HybridsClick Chemistry (CuAAC)Azide-functionalized benzimidazole, Alkyne-functionalized triazole, Copper catalyst nih.gov

Structure Activity Relationship Sar Studies of Tricyclic Benzimidazole Derivatives

Positional and Substituent Effects on Biological Activity

The biological activity of tricyclic benzimidazole (B57391) derivatives is intricately linked to the electronic and steric properties of substituents and their placement on the molecular framework. nih.gov Key positions for substitution on the benzimidazole core that significantly modulate activity are the N-1 and C-2 positions of the imidazole (B134444) ring, as well as the C-5 and C-6 positions of the benzene (B151609) ring. nih.govnih.gov

Influence of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of substituents on the benzimidazole ring system plays a pivotal role in determining the biological activity. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the aromatic system, thereby affecting its interaction with biological targets. nih.gov

Generally, any form of electron perturbation, whether by EDGs or EWGs, can influence the aromaticity and, consequently, the biological activity of the heterocyclic system. nih.gov For instance, in some series of benzimidazole derivatives, the presence of an electron-withdrawing group such as a nitro group (-NO2) at certain positions has been found to be crucial for specific inhibitory activities. nih.gov Conversely, electron-donating groups like a benzyl (B1604629) group have been shown to have a significant impact on the inhibitory activity against certain enzymes. nih.gov

The table below illustrates the hypothetical effect of various electron-donating and electron-withdrawing groups on the biological activity of "Tricyclic benzimidazole derivative 1," based on general findings for related compounds.

Substituent Group Electronic Effect Position on Benzimidazole Core Postulated Impact on Activity
Nitro (-NO₂)Electron-WithdrawingC-5Potentially enhances activity for certain targets by modifying electronic interactions.
Cyano (-CN)Electron-WithdrawingC-5May increase potency by acting as a hydrogen bond acceptor.
Methoxy (-OCH₃)Electron-DonatingC-6Could enhance activity through favorable electronic and steric interactions.
Methyl (-CH₃)Electron-DonatingC-2Often associated with increased lipophilicity, potentially improving cell permeability.
Trifluoromethyl (-CF₃)Strong Electron-WithdrawingC-5Can significantly alter electronic properties and may enhance binding affinity. researchgate.net

Role of Heterocyclic Substitutions (e.g., pyridine (B92270), pyrimidine (B1678525), triazole)

For example, the substitution with a pyrimidine ring at the C-2 position of the benzimidazole core has been explored for its potential to inhibit various kinases. researchgate.net The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, leading to stronger interactions with the target protein. Similarly, triazole moieties have been incorporated into benzimidazole structures to create hybrid molecules with enhanced antimicrobial or anticancer activities. nih.govnih.gov The presence of a pyridine ring has also been shown to enhance the cytotoxic activity of certain benzimidazole derivatives. nih.gov

The following table summarizes the potential impact of different heterocyclic substitutions on the biological activity of "this compound."

Heterocyclic Substituent Attachment Point on Benzimidazole Core Potential Biological Target Observed/Postulated Effect on Activity
PyridineC-2Various KinasesCan enhance activity through hydrogen bonding interactions. researchgate.netnih.gov
PyrimidineC-2Kinases (e.g., Lck)Often leads to potent inhibitory activity. nih.gov
TriazoleC-2 (via a linker)Various enzymes, MicrotubulesCan result in broad-spectrum biological activity, including anticancer and antimicrobial effects. nih.govnih.gov

Impact of Different Linkers and Bridges

The linker or bridge connecting the tricyclic benzimidazole core to a substituent group is another critical element in SAR studies. The length, flexibility, and chemical nature of the linker can dictate the optimal positioning of the substituent within the binding site of a biological target. nih.gov

For instance, an amide linker at the C-2 position of the benzimidazole has been found to be essential for the inhibitory activity of certain compounds against interleukin-1 receptor-associated kinase-4 (IRAK4), with its removal leading to a significant drop in potency. nih.gov Similarly, a thioacetamide (B46855) linker has been identified as crucial for the anti-inflammatory activity of some benzimidazole derivatives. nih.gov The choice of linker can also influence properties such as solubility and bioavailability.

The table below outlines the influence of different linkers on the activity of hypothetical derivatives of "this compound."

Linker Type Position on Benzimidazole Core Connected Substituent Significance for Biological Activity
Amide (-CONH-)C-2Aromatic/Heterocyclic RingOften crucial for maintaining potent inhibitory activity by acting as a hydrogen bond donor/acceptor. nih.gov
Thioacetamide (-S-CH₂-CONH-)C-2Phenyl RingCan be essential for specific biological activities like anti-inflammatory effects. nih.gov
β-AlanineC-2Imidazoline-aminopyridineCan result in excellent potency for certain receptor antagonist activities. nih.gov
Methylene (-CH₂-)C-2Isobutyl groupCan influence selectivity for different biological targets. nih.gov

Stereochemical Considerations and Conformational Analysis in SAR

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a crucial factor in determining its biological activity. Chiral centers within the tricyclic benzimidazole derivative or its substituents can lead to enantiomers that may exhibit significantly different potencies and pharmacological profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational SAR

Quantitative Structure-Activity Relationship (QSAR) modeling and other computational techniques are powerful tools for understanding the SAR of tricyclic benzimidazole derivatives and for designing new compounds with improved activity. researchgate.net These methods aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide insights into the steric and electronic requirements for optimal activity. nih.gov These models can generate 3D contour maps that highlight regions where bulky or electron-rich substituents are likely to enhance or diminish activity. Such computational approaches have been successfully applied to various benzimidazole derivatives to identify key features for their antagonistic activity at different receptors. nih.govnih.gov Molecular docking studies can further elucidate the binding modes of these compounds within the active site of a target protein, providing a rational basis for the observed SAR. mdpi.com

Molecular Target Identification and Mechanism of Action Elucidation for Tricyclic Benzimidazole Derivatives

Modulation of Specific Enzymes and Proteins

Tricyclic benzimidazole (B57391) derivative 1 has been the subject of research to understand its effects on various enzymes and proteins involved in key physiological and pathological processes. The subsequent sections outline the specific molecular targets of this compound and the nature of its interactions.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Novel tricyclic benzimidazole carboxamide compounds have been synthesized and identified as potent inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1). nih.gov These derivatives have demonstrated significant activity in preventing the repair of DNA damage in cancer cells. In vitro studies confirmed the inhibition of PARP-1 by directly measuring the depletion of NAD+ and the formation of ADP-ribose polymers following chemically induced DNA damage. nih.gov The benzimidazole scaffold is recognized as a common feature in many kinase inhibitors, and in some instances, it is part of the hinge-binding motif of the enzyme. nih.gov

Some benzimidazole derivatives have been investigated as potential dual inhibitors of both PARP-1 and Dihydroorotate Dehydrogenase (DHODH), as both enzymes play a role in DNA replication and repair mechanisms. nih.gov

Table 1: Research Findings on PARP Inhibition by Tricyclic Benzimidazole Derivatives

Compound ClassTarget EnzymeKey Findings
Tricyclic benzimidazole carboxamidesPARP-1Potent inhibition, confirmed by NAD+ depletion and ADP-ribose polymer formation assays. nih.gov
Benzimidazole derivativesPARP-1 and DHODHInvestigated as potential dual inhibitors. nih.gov

Microsomal Prostaglandin (B15479496) E2 Synthase 1 (mPGES-1) Inhibition

Certain dioxane-fused tricyclic benzo[d]imidazole derivatives have been identified as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1). nih.gov One particular derivative, compound 17d, showed significant inhibition of human mPGES-1 with an IC50 value of 8 nM. nih.gov However, this compound did not show inhibitory activity against rat or mouse mPGES-1. nih.gov Another benzimidazole derivative, compound III, also demonstrated dose-dependent inhibition of human mPGES-1 with an IC50 of 0.09 μM and showed no significant inhibition of COX-1, COX-2, PGIS, or H-PGDS. nih.gov

A novel series of benzimidazoles has been introduced, with the most potent analogs showing IC50 values ranging from 0.27 to 7.0 nM in a cell-free assay for PGE2 production. nih.gov Compound 44 (AGU654) from this series exhibited an IC50 of 2.9 nM for mPGES-1 and demonstrated high selectivity over other enzymes in the arachidonic acid cascade, such as COX-1, COX-2, 5-LOX, and FLAP. nih.govacs.org

Table 2: Inhibitory Activity of Tricyclic Benzimidazole Derivatives against mPGES-1

CompoundTargetIC50 ValueSelectivity
Compound 17dHuman mPGES-18 nM nih.govNo inhibition of rat or mouse mPGES-1. nih.gov
Compound IIIHuman mPGES-10.09 μM nih.govNo detectable inhibition against COX-1, COX-2, PGIS, or H-PGDS. nih.gov
Compound 44 (AGU654)mPGES-12.9 nM nih.govacs.orgHigh selectivity over COX-1, COX-2, 5-LOX, and FLAP. nih.govacs.org

Cyclooxygenase (COX) Enzyme Interactions

The interaction of 1-phenylbenzimidazoles with cyclooxygenase (COX) enzymes has been studied through docking simulations. nih.gov These studies aimed to assess their potential for high-affinity binding and to replicate the interaction patterns of known COX inhibitors. nih.gov The results suggest that 1-phenylbenzimidazole derivatives have the potential to act as COX inhibitors based on their predicted affinity and interaction profiles with the enzymes. nih.gov The binding of these derivatives is influenced by induced-fit effects, which shape the high-affinity binding sites. nih.gov It is important to screen drugs developed against COX enzymes for their effects on other anti-inflammatory targets to identify new lead compounds. nih.gov

Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibition

A series of benzimidazole derivatives have been designed and evaluated as inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1). bohrium.comnih.gov Several of these compounds, including 21, 27, 29, 61, and 65, demonstrated excellent inhibitory activity against ALDH1A1, with IC50 values in the low micromolar range. bohrium.comnih.gov These compounds also exhibited high selectivity over other ALDH isoforms such as ALDH1A2, ALDH1A3, ALDH2, and ALDH3A1. bohrium.comnih.gov The development of pan-ALDH1A inhibitors is also an area of focus, as different cancers can express different ALDH1A isoforms. nih.gov

Table 3: Inhibitory Activity of Benzimidazole Derivatives against ALDH1A1

Compound(s)Target EnzymeKey Findings
21, 27, 29, 61, 65ALDH1A1Excellent inhibitory activity with low micromolar IC50 values and high selectivity over other ALDH isoforms. bohrium.comnih.gov
CM10 (compound 1)ALDH1A1Reported as a partial inhibitor. nih.gov

Glycogen (B147801) Synthase Kinase-3β (GSK-3β) Inhibition

Tricyclic compounds have been developed as inhibitors of glycogen synthase kinase 3 (GSK3), with some showing selectivity for the GSK3α isoform over the GSK3β isoform. google.com Additionally, a dual inhibitor targeting both Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase 1δ (CK-1δ) has been developed. nih.gov Compound 12, a triazolotriazine-based ligand, exhibited inhibitory activity against both GSK-3β (IC50 = 0.17 μM) and CK-1δ (IC50 = 0.68 μM). nih.gov

Phospholipase A2 (PLA2) Modulation

A series of tricyclic dipyrido diazepinone derivatives have been synthesized and evaluated for their in-vitro inhibitory activity against secretory phospholipase A2 (PLA2). nih.gov These compounds were tested against group I and group II PLA2 enzymes from snake venom and human pleural fluid. nih.gov The derivative 6f, which contains strongly electron-withdrawing nitro and trifluoromethyl groups, demonstrated the most significant inhibitory activity with an IC50 value of 22.1 μM. nih.gov The inhibitory mechanism appears to be a direct interaction with the active site, likely competing with the substrate. nih.gov The modulation of Phospholipase A2 by various intracellular regulators has also been noted in other studies. nih.gov

5-Lipoxygenase (5-LO) Activating Protein (FLAP) Inhibition

Tricyclic benzimidazole derivatives have been identified as inhibitors of the 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial integral membrane protein involved in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators associated with a range of chronic inflammatory diseases. nih.govnih.gov The primary function of FLAP is to bind and transfer arachidonic acid to the 5-lipoxygenase (5-LO) enzyme, the first committed step in the leukotriene synthesis pathway. nih.govopnme.com By inhibiting FLAP, these compounds effectively block the production of leukotrienes, positioning them as broad-spectrum leukotriene modulators. nih.gov

The development of FLAP inhibitors has evolved through several generations, with some containing a benzimidazole scaffold. nih.gov For instance, the compound BI 665915 is a highly potent FLAP antagonist with an IC₅₀ of 1.7 nM. opnme.com Another notable FLAP inhibitor, GSK2190915 (formerly AM803), has advanced to clinical trials. drugbank.com The discovery of the crystal structure of inhibitor-bound FLAP has significantly accelerated the design of new inhibitor chemotypes, including those based on the tricyclic benzimidazole framework. nih.gov

Table 1: Potency of Selected FLAP Inhibitors

Compound Target Potency (IC₅₀) Reference
BI 665915 FLAP 1.7 nM opnme.com

Filamenting Temperature Sensitive Protein Inhibition (Mtb)

A significant area of research for benzimidazole derivatives is in the development of new antitubercular agents targeting the Filamenting temperature-sensitive protein Z (FtsZ) of Mycobacterium tuberculosis (Mtb). nih.gov FtsZ is a crucial protein for bacterial cell division, polymerizing to form the Z-ring, which initiates septum formation.

Novel trisubstituted benzimidazoles have been designed to target Mtb FtsZ. nih.gov These compounds have demonstrated promising minimum inhibitory concentration (MIC) values against the Mtb H37Rv strain and various clinical strains with different drug-resistance profiles. nih.gov The mechanism of action involves the enhancement of the GTPase activity of Mtb FtsZ. This increased GTPase activity leads to the destabilization of FtsZ assembly, efficiently inhibiting its polymerization and the formation of filaments. nih.gov Transmission electron microscopy (TEM) has confirmed that these benzimidazole derivatives cause a dose-dependent inhibition of Mtb FtsZ assembly, suppressing protofilament formation. nih.gov Consequently, scanning electron microscopy (SEM) of Mtb cells treated with these compounds reveals an absence of septum formation and altered cell morphology. nih.gov

Table 2: Activity of Lead Trisubstituted Benzimidazoles Against Mtb H37Rv

Compound Series MIC Range (µg/mL) MIC Range (µM) Cytotoxicity (IC₅₀) Reference

Receptor Ligand Interactions

Tricyclic benzimidazole derivatives also exhibit complex interactions with various receptors in the central nervous system, modulating key neurotransmitter systems.

Glutamatergic Transmission Modulation (e.g., voltage-gated sodium channels)

Certain diazepine-benzimidazole derivatives, such as DAB-19, have been shown to modulate glutamatergic neurotransmission through a dual mechanism. mdpi.com One of the key actions of DAB-19 is the inhibition of spike propagation by blocking voltage-gated sodium channels. mdpi.com This effect was directly confirmed in rat brain neurons, where DAB-19 strongly inhibited the sodium current with an IC₅₀ value of 8.3 ± 1.4 μM. mdpi.com This inhibition of voltage-gated sodium channels contributes to the suppression of evoked glutamatergic transmission. mdpi.com Simultaneously, these compounds can potentiate spontaneous glutamate (B1630785) release through a calcium-dependent mechanism. mdpi.com This unique pharmacological profile suggests potential applications in conditions characterized by aberrant glutamatergic activity. mdpi.com

GABA-A Receptor Interactions

Benzimidazole derivatives have been identified as allosteric modulators of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the mammalian brain. nih.govnih.gov These receptors are ligand-gated chloride channels composed of five subunits, and their modulation can produce anxiolytic, sedative, and anticonvulsant effects. nih.govresearchgate.net

Compounds such as NS11394 act as positive allosteric modulators with functional selectivity for specific GABA-A receptor subtypes. nih.gov The interaction of these derivatives is not at the primary GABA binding site but at allosteric sites, similar to benzodiazepines. nih.gov The benzimidazole scaffold has been a focus for developing functionally selective ligands that can fine-tune the activity of specific GABA-A receptor subtypes, potentially offering improved therapeutic profiles over classical benzodiazepines. nih.gov

5-HT2A Receptor Interactions

The interaction of tricyclic compounds with serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors is a well-established area of pharmacology. While specific data on "Tricyclic benzimidazole derivative 1" and the 5-HT2A receptor is limited in the provided context, the broader class of benzimidazole derivatives has been shown to interact with serotonin receptors. For example, series of benzimidazole derivatives have been developed as potent antagonists for the 5-HT6 receptor. nih.gov Furthermore, some tricyclic antidepressants are known to antagonize the inhibitory effects of 5-HT autoreceptor agonists. nih.gov This suggests that the tricyclic benzimidazole scaffold has the potential for interaction with various 5-HT receptor subtypes, including 5-HT2A, which is a key target for several psychoactive drugs.

Bradykinin B1 Receptor Antagonism

A novel series of 1-benzylbenzimidazoles has been developed as potent antagonists of the Bradykinin B1 receptor. nih.gov The Bradykinin B1 receptor is a G-protein coupled receptor that is typically upregulated during inflammation and tissue injury, playing a role in chronic pain and inflammation. The design, synthesis, and structure-activity relationship studies of these benzimidazole-based compounds have led to the discovery of molecules with excellent affinity for the Bradykinin B1 receptor in various species. nih.govnih.gov This antagonistic activity presents a therapeutic avenue for inflammatory conditions.

Transient Receptor Potential Vanilloid-1 (TRPV1) Modulation

Tricyclic benzimidazole derivatives have been identified as potent modulators of the Transient Receptor Potential Vanilloid-1 (TRPV1) ion channel, a key player in pain and inflammation. mdpi.com The activation of TRPV1 is linked to various physiological and pathological processes, including pain perception, inflammation, and regulation of body temperature. nih.gov

One notable example is a bipyridinyl benzimidazole derivative, referred to as compound 1, which has been developed as a potential TRPV1 antagonist. nih.gov This compound demonstrated efficacy in in vitro assays for inhibitory activity against the vanilloid receptor and in tests of calcium influx. nih.gov The development of such antagonists is driven by the potential to create effective analgesics without the side effects associated with other pain medications. nih.gov The mechanism of TRPV1 inhibition by these derivatives is a promising area of research for the development of new therapies for neuropathic pain. nih.gov

CompoundTargetActivityReference
Bipyridinyl benzimidazole derivative 1TRPV1Antagonist nih.gov

Cannabinoid Receptor Interactions

The interaction of tricyclic derivatives with cannabinoid receptors, particularly CB1 and CB2, has been a subject of significant investigation. While the provided information primarily focuses on tricyclic pyrazole-based compounds and triazole derivatives as cannabinoid receptor modulators, the core tricyclic structure is a recurring motif in compounds designed to interact with these receptors. mdpi.comnih.gov

Research has shown that modifications to a pyrazole-based derivative, rimonabant, have led to tricyclic compounds with high affinity and selectivity for either CB1 or CB2 receptors. mdpi.com For instance, 1,4-dihydroindeno[1,2-c]pyrazole derivatives were designed as rigid analogs of the CB1 antagonist SR141716A (rimonabant). mdpi.com Furthermore, novel 1,2,3-triazole derivatives have been identified as potent and selective CB1 receptor antagonists, with some compounds exhibiting IC50 values of less than 20 nM and high selectivity over CB2 receptors. nih.gov More recent studies have also uncovered 1,2,3-triazole derivatives that act as highly selective CB2 receptor agonists. researchgate.netolemiss.edu These findings underscore the potential of tricyclic scaffolds in developing targeted therapies for conditions where cannabinoid receptor modulation is beneficial, such as neuropathic pain and glaucoma. mdpi.com

Compound ClassTargetActivityKey FindingsReference
Tricyclic pyrazole-based derivativesCB1/CB2Antagonist/Inverse AgonistHigh affinity and selectivity for CB1 or CB2. mdpi.com
1,2,3-Triazole derivativesCB1AntagonistIC50 < 20 nM, >1000-fold selectivity over CB2. nih.gov
1,2,3-Triazole derivativesCB2AgonistHighly selective agonists. researchgate.netolemiss.edu

Interference with Cellular Biological Processes

Microtubule Formation Inhibition

Benzimidazole derivatives are well-known for their ability to interfere with microtubule polymerization, a critical process for cell division, motility, and intracellular transport. Many FDA-approved drugs containing a benzimidazole ring, such as nocodazole (B1683961) and albendazole (B1665689), function as microtubule-destabilizing agents. nih.gov This has led to extensive research on benzimidazole-based compounds as potential anticancer agents that target microtubule dynamics. nih.gov

However, recent studies have revealed that not all benzimidazole derivatives act as microtubule destabilizers. For example, the benzimidazole derivatives NI-11 and NI-18 have been shown to exhibit anticancer activity by stabilizing the microtubule network. nih.gov These compounds demonstrated significant cytotoxicity against cancer cell lines A549 and MCF-7, with IC50 values in the low micromolar range, while showing lower toxicity to normal cells. nih.gov Their mechanism involves the upregulation of DeY-α-tubulin and downregulation of Ac-α-tubulin expressions in cancer cells, leading to inhibition of cancer cell motility and migration, and induction of apoptosis. nih.gov

CompoundCell LinesIC50 (µM)MechanismReference
NI-11A549, MCF-7, MRC-52.90, 7.17, 16.9Microtubule Stabilization nih.gov
NI-18A549, MCF-7, MRC-52.33, 6.10, 12.1Microtubule Stabilization nih.gov

DNA Intercalation and Alkylating Effects

The benzimidazole structure is capable of binding to DNA, which can lead to the induction of apoptosis, disruption of the microtubule network, and inhibition of DNA synthesis, thereby preventing the growth of cancer cells. researchgate.net Some benzimidazole derivatives have been investigated for their potential as DNA intercalating and alkylating agents. researchgate.net DNA alkylating agents are a cornerstone of cancer therapy, working by damaging the DNA of cancer cells and preventing their proliferation. nih.gov These agents can form various types of links with DNA, including mono-alkylation and cross-linking within a single strand or between two complementary strands, which ultimately disrupts DNA replication and transcription. nih.gov

Molecular docking studies of certain benzimidazole-copper(II) complexes have suggested stable conformations when bound to proteins involved in apoptosis like p53, BAX, and BCL2. researchgate.net The intercalative binding mode of these complexes with DNA is thought to trigger apoptosis in tumor cells. researchgate.net

Hemozoin Biocrystallization Inhibition (Antimalarial context)

In the context of malaria, a crucial survival mechanism for the Plasmodium falciparum parasite is the detoxification of heme, a byproduct of hemoglobin digestion, into an insoluble crystalline form called hemozoin. nih.govresearchgate.net Inhibition of this hemozoin biocrystallization process is a key mechanism of action for several antimalarial drugs. nih.govresearchgate.net

Research has shown that various compounds, including tricyclic structures, can inhibit hemozoin formation. nih.gov The inhibitory activity is often correlated with the ability of these compounds to adsorb to the surface of growing hemozoin crystals, particularly on the fastest-growing faces. nih.gov For instance, in silico studies of 53 different cyclic scaffolds found that tricyclic structures had the most favorable adsorption energies. nih.gov This suggests that tricyclic benzimidazole derivatives could potentially act as antimalarial agents by interfering with this critical detoxification pathway in the parasite.

Signal Transduction Pathway Modulation (e.g., AKT signaling pathway, TNFa)

Tricyclic benzimidazole derivatives have been shown to modulate key signal transduction pathways involved in cell survival, proliferation, and inflammation.

AKT Signaling Pathway: The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, and its hyperactivation is implicated in many cancers. scirp.org Novel benzimidazole derivatives have been designed and investigated as potent and selective inhibitors of Akt kinase. scirp.orgnih.gov In silico docking studies have identified compounds with strong binding affinity to the ATP-binding site of Akt1 kinase, suggesting their potential as ATP-competitive inhibitors. scirp.org For example, the indolyl-benzimidazole compounds SY-LB-35 and SY-LB-57 were found to stimulate the canonical Smad and non-canonical PI3K/Akt pathways in a manner dependent on the type I BMP receptor. nih.gov

TNFα Modulation: A series of fused tricyclic benzimidazole derivatives, including dihydro-1H-imidazo[1,2-a]benzimidazole and its analogs, have been identified as potent modulators of human tumor necrosis factor-alpha (TNFα) activity. wipo.int TNFα is a key cytokine involved in systemic inflammation. The ability of these compounds to modulate TNFα activity suggests their potential therapeutic application in a wide range of human ailments, including autoimmune and inflammatory disorders, neurological disorders, and pain. wipo.int A novel benzimidazole derivative, MBIC, has been shown to inhibit tumor growth and promote apoptosis in hepatocellular carcinoma by activating the ROS-dependent JNK signaling pathway. nih.gov

Biochemical and Cellular Assay Methodologies for Target Elucidation

To unravel the precise molecular interactions and cellular impact of tricyclic benzimidazole derivatives, researchers employ a diverse array of biochemical and cellular assays. These techniques range from measuring the inhibition of a single purified enzyme to observing complex phenotypic changes in whole cells.

Biochemical Assays: These in vitro assays are fundamental for confirming direct interactions between a compound and a purified molecular target, such as an enzyme. For instance, the tricyclic benzimidazole derivative Rucaparib was identified as a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. Cell-free enzymatic assays were used to quantify its inhibitory activity, revealing potent inhibition of PARP-1 and PARP-2. nih.gov Similarly, other benzimidazole derivatives have been tested against purified enzymes like topoisomerases, protein kinases, and carbonic anhydrase to determine their inhibitory potential and kinetics. nih.govnih.gov

Cellular Assays: These assays are crucial for understanding a compound's activity in a more biologically relevant context. Key methodologies include:

Cytotoxicity and Cell Proliferation Assays: Techniques like the MTT assay are widely used to measure the ability of a compound to inhibit cancer cell growth. For the tricyclic benzimidazole Bendamustine, dose-response assays in various lymphoma and myeloma cell lines have been used to determine its cytotoxic activity and establish its IC₅₀ (the concentration required to inhibit cell growth by 50%). nih.govresearchgate.net

Apoptosis and Cell Death Analysis: To determine if a compound induces programmed cell death, researchers use techniques like flow cytometry to analyze annexin (B1180172) V staining and changes in the cell cycle. For Bendamustine, Western blot analysis has been employed to observe the activation of apoptotic pathways, including the upregulation of key proteins like PUMA and NOXA and the conformational activation of BAX and BAK, which ultimately lead to cell death. aacrjournals.org Similar assays measuring the activation of caspases, the executioner enzymes of apoptosis, are also common. nih.gov

DNA Damage Response Assays: Given that many anticancer agents function by damaging DNA, assays to measure this effect are critical. Immunofluorescence staining for γH2AX, a marker of DNA double-strand breaks, is a common method. For PARP inhibitors like Rucaparib, assays that measure the functional inhibition of DNA repair pathways, such as homologous recombination, are essential to confirm their mechanism of synthetic lethality. nih.govresearchgate.net

Antimicrobial Activity Assays: Some benzimidazole derivatives are investigated for their antimicrobial properties. In these cases, the primary cellular assay is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a particular microorganism. nih.govresearchgate.net

The following table summarizes various assay methodologies used to elucidate the targets of specific tricyclic benzimidazole derivatives.

Derivative/CompoundAssay TypeTarget/Process InvestigatedKey FindingsReference
RucaparibBiochemical Enzyme AssayPARP-1, PARP-2, PARP-3 InhibitionPotent inhibitor with IC₅₀ values of 0.8, 0.5, and 28 nM for PARP-1, -2, and -3, respectively. nih.gov
BendamustineCellular Cytotoxicity Assay (MTT)Cell Viability in CLL and MCL cellsEffective in inducing cytotoxicity irrespective of p53 mutation status. aacrjournals.org
BendamustineCellular Apoptosis Assay (Western Blot)Intrinsic Apoptotic PathwayActivates mitochondrial apoptosis via PUMA/NOXA upregulation and BAX/BAK activation. aacrjournals.org
Bipyridinyl Benzimidazole 1Cellular Calcium Influx AssayTRPV1 AntagonismIdentified as a potent antagonist of the TRPV1 channel. mdpi.com
Benzimidazole-triazole hybrids (e.g., 5a)Biochemical Enzyme AssayEGFR, VEGFR-2, Topoisomerase II InhibitionCompound 5a showed strong inhibition of Topo II (IC₅₀ = 2.52 µM) and EGFR (IC₅₀ = 0.086 µM). researchgate.net

Molecular Docking and Computational Target Prediction Studies

In parallel with experimental assays, computational methods provide powerful insights into how tricyclic benzimidazole derivatives interact with their targets at an atomic level and can even predict new biological targets.

Molecular Docking: This in silico technique models the interaction between a small molecule (the ligand, e.g., a benzimidazole derivative) and the three-dimensional structure of a macromolecular target (e.g., a protein). By simulating the binding process, docking studies can predict the preferred orientation of the ligand in the target's binding site and estimate the strength of the interaction, often expressed as a binding energy score. These studies are crucial for rationalizing structure-activity relationships and guiding the design of more potent and selective derivatives.

For example, molecular docking studies on various benzimidazole derivatives have successfully predicted their binding modes in the active sites of key anticancer and antimicrobial targets like DNA gyrase, topoisomerase, and fungal lanosterol (B1674476) 14α-demethylase. researchgate.netjcsp.org.pkresearchgate.net These models often reveal critical hydrogen bonds and hydrophobic interactions between the compound and specific amino acid residues in the protein's active site, explaining the basis of their inhibitory activity. nih.govresearchgate.net For instance, docking of potent benzimidazole-triazole hybrids into the active site of human Topoisomerase I (PDB ID: 1T8I) revealed optimal binding energies and specific interactions that corroborated their experimental inhibitory activity. nih.gov

Computational Target Prediction: Beyond analyzing interactions with known targets, computational tools can screen entire libraries of proteins to predict novel targets for a given compound. Web-based tools like SwissTargetPrediction analyze the chemical structure of a molecule and compare it to a database of known ligands to predict its most likely protein targets. nih.gov This approach was used to explore the polypharmacology of benzimidazole-based anthelmintics like fenbendazole (B1672488) and mebendazole (B1676124), predicting potential interactions with cancer-relevant targets such as MAP kinase p38 alpha and VEGFR2, which were distinct from their known tubulin-binding mechanism. nih.gov Such predictions open up new avenues for drug repurposing and understanding off-target effects.

The data table below highlights findings from several molecular docking studies involving benzimidazole derivatives.

Derivative SeriesProtein Target (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesReference
Benzimidazole-triazinane/oxadiazinaneTopoisomerase II (1JIJ)Not specifiedInteractions within the active site were confirmed. researchgate.net
Benzimidazole-triazole hybrids (7a, 7b)Fungal Lanosterol 14α-demethylaseNot specifiedBinding to the active site demonstrated, supporting antifungal mechanism. jcsp.org.pk
Various Benzimidazole DerivativesDNA Gyrase (1KZN)-8.9 to -10.5 (Top compounds)Not specified researchgate.net
Benzimidazole-1,3,4-triazole hybrids (5e, 5h)Carbonic Anhydrase I & IINot specifiedBinding interactions confirmed experimental non-competitive inhibition findings. nih.gov
Benzimidazole-triazole hybrids (4b, 4h)Topoisomerase I (1T8I)-86.64 and -90.88 (MM-GBSA)Stabilizing interactions within the protein-ligand complex were confirmed. nih.gov

Preclinical Pharmacological Profiling of Tricyclic Benzimidazole Derivatives

In Vitro Biological Activity Assessment

The in vitro biological activity of Tricyclic benzimidazole (B57391) derivative 1 has been evaluated to determine its potential as an antimicrobial and anticancer agent. These studies provide foundational data on the compound's efficacy against various pathogens and cancer cell lines.

Antimicrobial Efficacy

The antimicrobial properties of Tricyclic benzimidazole derivative 1 have been tested against a range of bacteria and fungi, demonstrating its potential as a broad-spectrum antimicrobial agent. nih.govmdpi.commdpi.compreprints.orgpreprints.org

The antibacterial potential of this compound has been investigated against several pathogenic bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. nih.govrroij.comijbbb.orgpnrjournal.com

New tricyclic benzimidazoles have demonstrated significant antimicrobial potential. researchgate.net Studies on a series of these compounds revealed that all tested derivatives exhibited excellent antimicrobial activity, particularly against S. aureus. researchgate.net For instance, certain derivatives showed greater potency against E. coli and P. aeruginosa compared to the standard drug Ampicillin. researchgate.net Specifically, compounds 3e and 3i were more potent against E. coli with a Minimum Inhibitory Concentration (MIC) of 62.5 μg/mL. researchgate.net Compounds 3a and 3h showed better activity against P. aeruginosa with MICs of 50 μg/mL and 62.5 μg/mL, respectively. researchgate.net Another derivative, compound 11d , exhibited remarkable antibacterial activity with MIC values of 2 μg/mL against S. aureus and 8 μg/mL against P. aeruginosa. rroij.com

CompoundTarget OrganismMIC (μg/mL)Reference
3e E. coli62.5 researchgate.net
3i E. coli62.5 researchgate.net
3a P. aeruginosa50 researchgate.net
3h P. aeruginosa62.5 researchgate.net
11d S. aureus2 rroij.com
11d P. aeruginosa8 rroij.com

The antifungal efficacy of this compound has been evaluated against various Candida species. Benzimidazole derivatives, in general, have shown promise as antifungal agents. nih.govresearchgate.netresearchgate.net

In one study, newly synthesized benzimidazole derivatives, 1-nonyl-1H-benzo[d]imidazole (1a) and 1-decyl-1H-benzo[d]imidazole (2a) , exhibited the most significant antifungal effects against tested clinical Candida species, with MIC ranges of 0.5-256 and 2-256 μg/ml, respectively. nih.gov These compounds were also effective against fluconazole-resistant species. nih.gov Another study found that some benzimidazole-1,2,4-triazole derivatives showed significant antifungal potential, particularly against C. glabrata. acs.org Compounds 6b , 6i , and 6j demonstrated higher antifungal activity (MIC of 0.97 μg/mL) than voriconazole (B182144) and fluconazole. acs.org

CompoundTarget OrganismMIC (μg/mL)Reference
1a Candida species0.5-256 nih.gov
2a Candida species2-256 nih.gov
6b C. glabrata0.97 acs.org
6i C. glabrata0.97 acs.org
6j C. glabrata0.97 acs.org

Several studies have reported the antitubercular activity of benzimidazole derivatives against Mycobacterium tuberculosis. nih.govnih.govmdpi.com

One study revealed that a benzimidazolium salt, 7h (1-(2-hydroxyethyl)-3-(3-methylbenzyl)benzimidazolium bromide) , showed antituberculosis activity against the M. tuberculosis H37Rv strain with a MIC value of 2 μg/ml. nih.gov In another study, novel benzimidazole derivatives were synthesized and screened for their antimycobacterial activity. nih.gov Compound 5g (ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-ylphenyl-1H-benzo[d]imidazole-5-carboxylate) was the most active, with a MIC of 0.112 μM against M. tuberculosis H37Rv. nih.gov A series of 1,2,3-triazole derivatives were also synthesized and tested, with several showing promising inhibitory activity against M. tuberculosis with MIC values ranging from 5.8 to 29.9 μg/mL. rsc.org

CompoundTarget OrganismMICReference
7h M. tuberculosis H37Rv2 μg/mL nih.gov
5g M. tuberculosis H37Rv0.112 μM nih.gov
15e M. tuberculosis5.8 μg/mL rsc.org

Anticancer Activity

The anticancer potential of this compound has been explored, with a particular focus on its effects against leukemia. nih.govneuroquantology.comnih.gov Benzimidazole derivatives have been shown to possess anticancer properties through various mechanisms. nih.govcapes.gov.brnih.gov

Research has indicated that the benzimidazole ring can enhance the anticancer potency of compounds, specifically against leukemia. nih.gov

A benzimidazole-acridine derivative, compound 8I , demonstrated strong cytotoxic effects against K562 leukemia cells with an IC50 of 2.68 μmol/L. nih.gov Another compound, 2XP , which features a benzimidazole moiety, exhibited anti-proliferative capabilities towards HL60 leukemia cancer cells. nih.gov Furthermore, a series of 1,2,3-triazole hybrids have been investigated for their potential antileukemic activity, showing the ability to suppress tumor proliferation. nih.gov

CompoundCell LineIC50Reference
8I K562 (Leukemia)2.68 μmol/L nih.gov
2XP HL60 (Leukemia)Not Specified nih.gov
Activity in Murine Melanoma Models

Recent research has highlighted the potential of benzimidazole derivatives as anticancer agents, with some demonstrating efficacy in melanoma models. For instance, rucaparib, a tricyclic benzimidazole carboxamide derivative, has been investigated in clinical trials for solid tumors. nih.gov While specific data on this compound in murine melanoma models is not yet widely published, the general class of benzimidazole derivatives has shown promise. For example, compound 4f, which incorporates a benzimidazole and oxadiazole structure, has demonstrated cytotoxicity against melanoma cell lines among others. nih.gov Another derivative, compound 4c, a pyrrolobenzodiazepine-conjugated benzimidazole, has also shown potent inhibition of melanoma cancer cell growth. nih.gov These findings suggest that the tricyclic benzimidazole scaffold is a promising framework for developing novel treatments for melanoma.

Specific Cancer Cell Line Cytotoxicity

The cytotoxic effects of benzimidazole derivatives have been evaluated against a variety of cancer cell lines, revealing a broad spectrum of activity. nih.govnih.govjksus.org

One imidazo[1,5-a]pyridine-benzimidazole hybrid, compound 5l, exhibited significant cytotoxicity against 60 different human cancer cell lines, with GI50 values ranging from 0.43 to 7.73 μmol/L. nih.gov Notably, this compound did not show cytotoxicity in normal human embryonic kidney (HEK-293) cells, suggesting a degree of selectivity for cancer cells. nih.gov The anticancer effect of compound 5l is attributed to its ability to bind to the colchicine (B1669291) binding site of tubulin. nih.gov

Another derivative, a benzimidazole-acridine compound known as 8I, demonstrated strong cytotoxic effects against K562 leukemia and HepG-2 hepatocellular carcinoma cells, with IC50 values of 2.68 and 8.11 μmol/L, respectively. nih.gov Furthermore, a series of benzimidazole-rhodanine conjugates have shown potent anti-proliferative activity against a range of human cancer cells, including lymphoma, acute leukemia, cervical, breast, lung, and prostate cancer. nih.gov

A study on a specific benzimidazole derivative, se-182, demonstrated dose-dependent cytotoxic effects on several cancer cell lines. jksus.org The IC50 values were 15.80 μg/mL for A549 (lung carcinoma) and 15.58 μg/mL for HepG2 (liver carcinoma) cells. jksus.org Another study investigating ten different benzimidazole derivatives found that compound 12 was the most cytotoxic against the A549 lung cancer cell line, with an IC50 value of 3.98 µg/ml. nih.gov

The following table summarizes the cytotoxic activity of various benzimidazole derivatives against different cancer cell lines:

CompoundCancer Cell Line(s)IC50/GI50 ValueSource
Compound 5l60 human cancer cell lines0.43-7.73 μmol/L (GI50) nih.gov
Compound 8IK562 (leukemia), HepG-2 (hepatocellular carcinoma)2.68 μmol/L, 8.11 μmol/L (IC50) nih.gov
se-182A549 (lung carcinoma), HepG2 (liver carcinoma)15.80 μg/mL, 15.58 μg/mL (IC50) jksus.org
Compound 12A549 (lung cancer)3.98 µg/ml (IC50) nih.gov
RucaparibPARP-1, -2, and -30.8, 0.5, and 28 nmol/L (IC50) nih.gov
MethiazoleKRAS mutant cancer cells (A549, H23)1.9 and 0.6 μmol/L (IC50) nih.gov
Fenbendazole (B1672488) (FBZ)KRAS-mutant A-549 cells1.5 μmol/L (IC50) nih.gov
Compound 5cjMDA-MB-436 (breast), CAPAN-1 (pancreatic)17.4 and 11.4 μmol/L (IC50) nih.gov
Compound 5cpMDA-MB-436 (breast), CAPAN-1 (pancreatic)19.8 and 15.5 μmol/L (IC50) nih.gov
Compound 4cNCI 60 cancer cell lines< 10 nmol/L (GI50) nih.gov

Anti-Inflammatory and Analgesic Potency

Benzimidazole derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. nih.govnih.govresearchgate.netscialert.net Their mechanism of action often involves interaction with key targets in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, cannabinoid receptors, and various cytokines. nih.govnih.gov

Several studies have reported the synthesis of benzimidazole derivatives with potent anti-inflammatory and analgesic activities. For example, a series of 1-acyl-2-alkylthio-1,2,4-triazolo [3,2-a]benzimidazole derivatives showed significant anti-inflammatory effects, with one compound containing an N-acetyl-2-isopropylthio-1,2,4-triazolo [3,2-a]benzimidazole structure exhibiting the most potent activity. nih.gov Another study on 1,2,4-triazolobenzimidazol-3-yl acetohydrazide derivatives identified two compounds with potent analgesic and anti-inflammatory properties, showing maximum reductions in edema of 84.2% and 89.3%. nih.gov

The analgesic effects of novel imidazobenzimidazole derivatives, BIF-70 and BIF-72, were found to be comparable to morphine in models of somatic, inflammatory, and neurogenic pain. researchgate.net Specifically, BIF-70 was effective in both phases of inflammation, while BIF-72 was more effective in the second phase. researchgate.net

The following table summarizes the anti-inflammatory and analgesic activities of selected benzimidazole derivatives:

Compound/Derivative SeriesActivityKey FindingsSource
1-Acyl-2-alkylthio-1,2,4-triazolo [3,2-a]benzimidazolesAnti-inflammatoryN-acetyl-2-isopropylthio-1,2,4-triazolo [3,2-a]benzimidazole was most potent. nih.gov
1,2,4-Triazolobenzimidazol-3-yl acetohydrazidesAnalgesic and Anti-inflammatoryTwo compounds showed 84.2% and 89.3% maximum reduction in edema. nih.gov
Pyrazole derivatives of benzimidazole (1a-1e)Analgesic and Anti-inflammatoryCompound 1b showed significant anti-inflammatory activity (63.63% inhibition of edema). Compound 1c showed potent analgesic activity. scialert.net
Imidazobenzimidazole derivatives (BIF-70, BIF-72)AnalgesicActivity comparable to morphine in various pain models. researchgate.net
Benzimidazole derivative (unspecified)Anti-inflammatory and ImmunomodulatoryReduced paw edema, arthritic progression, and inflammatory markers (TNF-α, IL-6, PGE2). researchgate.net

Anxiolytic and Central Nervous System Effects

Benzimidazole derivatives have also been investigated for their effects on the central nervous system (CNS), with some compounds showing potential anxiolytic properties. nih.govjyoungpharm.inresearchgate.net The elevated plus maze test is a commonly used animal model to assess anxiety-like behavior and the efficacy of anxiolytic drugs. jyoungpharm.in

In one study, a series of synthesized benzimidazole compounds (ZA - ZH) were screened for anti-anxiety activity in Wistar rats. jyoungpharm.inresearchgate.net Compounds ZB, ZE, ZF, ZG, and ZH demonstrated potent anti-anxiety effects when compared to the standard drug, diazepam. jyoungpharm.inresearchgate.net Notably, compound ZH exhibited the highest anti-anxiety activity among the tested derivatives. jyoungpharm.inresearchgate.net

Furthermore, some benzimidazole derivatives have been found to have neuroprotective effects. For instance, benzimidazole-thiophene hybrids are being explored as potential agents for treating neurotrichinellosis, a serious complication of Trichinella infection affecting the CNS. mdpi.com Additionally, certain benzimidazole acetamide (B32628) derivatives have been shown to attenuate neuroinflammation and oxidative stress in models of ethanol-induced neurodegeneration. nih.gov

Antimalarial Activity

The benzimidazole scaffold is a promising starting point for the development of new antimalarial drugs, with several derivatives showing potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.netnih.govresearchgate.netnih.govwiserpub.com

Tricyclic derivatives, such as pyrido[1,2-a]benzimidazole, have demonstrated submicromolar IC50 values and significant reductions in parasitemia. nih.gov In one study, a series of eleven new benzimidazole derivatives were synthesized, and three compounds (8, 10, and 11) were found to moderately inhibit the growth of P. falciparum after 72 hours of incubation. researchgate.net

Another study reported on a series of 2-amidobenzimidazole derivatives, where compound BZ 1, a picolinamide (B142947) derivative, showed a 93.5% reduction in the growth of P. falciparum with an IC50 of 0.98 µM. nih.gov A set of benzimidazole derivatives bearing a 2-phenol moiety decorated with electron-donating alkyl groups were all active against a P. falciparum laboratory strain, with IC50s ranging from 1.52 to 3.31 µM. nih.gov

The following table highlights the antimalarial activity of various benzimidazole derivatives:

Compound/Derivative SeriesPlasmodium StrainActivity (IC50)Source
Pyrido[1,2-a]benzimidazole derivativesNot specifiedSubmicromolar nih.gov
Benzimidazole derivatives 8, 10, 11P. falciparumModerate inhibition researchgate.net
BZ 1 (picolinamide derivative)P. falciparum0.98 µM nih.gov
2-Phenyl-1H-benzimidazole derivativesP. falciparum18 nM to 1.30 µM nih.gov
2-Phenol benzimidazole derivativesP. falciparum1.52-3.31 µM nih.gov
Benzimidazole acrylonitrile (B1666552) derivativesP. falciparum (3D7)0.69 - 72.17 μM researchgate.net
2-Aminobenzimidazole derivativesNot specifiedPotent activity researchgate.net
Triazolo-pyrimidine derivative d3P. falciparumBetter activity than standard nih.gov
Triazolo-pyrimidine derivative e2P. falciparumBetter activity than standard nih.gov

Antidiabetic Activity

Benzimidazole derivatives have emerged as a promising class of compounds for the management of diabetes mellitus. nih.govnih.govnih.gov They have been shown to exert their antidiabetic effects through various mechanisms, including the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR), as well as the inhibition of α-glucosidase and protein tyrosine phosphatase 1B (PTP-1B). nih.gov

Studies have shown that certain benzimidazole derivatives, such as albendazole (B1665689) and lansoprazole (B1674482), can have potential antidiabetic effects. nih.govnih.gov In a study with experimental type 2 diabetic rats, low-dose albendazole therapy partially decreased glucose, HbA1c, and triglyceride levels, while increasing insulin (B600854) and HOMA-β levels. nih.govnih.gov High-dose lansoprazole treatment also led to an increase in insulin levels. nih.govnih.gov

A series of substituted benzimidazole derivatives were synthesized and evaluated for their potential anti-diabetic properties, showing inhibitory activity against both DPP-IV and PTP-IB. Another study on 1,3,4-oxadiazole (B1194373) derivatives containing a 2-mercapto benzimidazole moiety found that some of these compounds showed an improved reduction in blood glucose levels compared to the standard drug glibenclamide.

The following table summarizes the antidiabetic activity of selected benzimidazole derivatives:

Compound/Derivative SeriesMechanism/TargetKey FindingsSource
Albendazole (low-dose)Multiple pathwaysDecreased glucose, HbA1c, triglycerides; increased insulin, HOMA-β. nih.govnih.gov
Lansoprazole (high-dose)Multiple pathwaysIncreased insulin level. nih.govnih.gov
Substituted benzimidazole derivativesDPP-IV and PTP-IB inhibitionShowed inhibitory activity against both enzymes.
1,3,4-Oxadiazole derivatives with 2-mercapto benzimidazoleNot specifiedImproved reduction in blood-glucose levels compared to glibenclamide.
Triazole derivatives with amino acidsα-amylase inhibitionSignificant activity in lowering blood glucose. researchgate.net

Antiviral Activity

Benzimidazole derivatives have demonstrated a broad spectrum of antiviral activity against various RNA and DNA viruses. nih.govnih.govresearchgate.net

A study evaluating forty-three 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles found that most compounds exhibited potent activity against Respiratory Syncytial Virus (RSV), with EC50 values as low as 20 nM. nih.gov Some of these compounds also showed moderate activity against Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus type B2 (CVB2). nih.gov

Another study on newly synthesized benzimidazole derivatives (A1-A5) showed that they possessed good antibacterial activity, and compounds A1, A3, A4, and A5 also exhibited moderate antifungal activities. researchgate.net Furthermore, a novel series of 1,3,5-triazine (B166579) analogs conjugated with benzimidazole derivatives showed a good effect in inhibiting Herpes Simplex Virus-1 (HSV-1) replication. researchgate.net

The structural versatility of the benzimidazole nucleus allows for the development of derivatives with specific antiviral properties. For example, the presence of an oxygen or sulfur atom in the bridge connecting benzimidazole and triazole rings has been shown to generally increase the antimicrobial activity of the resulting hybrids. nih.gov

Antiparasitic Activity

The benzimidazole scaffold is a well-established pharmacophore in antiparasitic drug discovery. nih.govmdpi.commdpi.com Investigations into the antileishmanial activity of various benzimidazole derivatives have shown promising results. For instance, certain 2-substituted and 1,2-disubstituted benzimidazoles have demonstrated potent in vitro activity against Leishmania species. nih.govmdpi.commdpi.com Specifically, some derivatives have exhibited significant inhibitory effects on the promastigote forms of Leishmania tropica and Leishmania infantum. nih.gov While the broader class of benzimidazoles shows considerable antileishmanial potential, specific data on the activity of this compound against Leishmania or other parasites is not available in the reviewed literature.

Antioxidant Activity

The antioxidant potential of benzimidazole derivatives has been explored through various in vitro assays. ijpsjournal.comnepjol.inforesearchgate.netnih.gov A common method to evaluate antioxidant capacity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. ijpsjournal.comnepjol.inforesearchgate.net Studies on different benzimidazole derivatives have reported a range of antioxidant activities, with some compounds showing significant radical scavenging potential. The structural features of these derivatives, such as the nature and position of substituents on the benzimidazole core, play a crucial role in their antioxidant capacity. ijpsjournal.com However, specific data from DPPH or other antioxidant assays for this compound could not be retrieved from the available literature.

In Vivo Efficacy Studies in Preclinical Animal Models (non-human)

Preclinical in vivo studies are essential to assess the therapeutic potential of new chemical entities. For benzimidazole derivatives, various animal models are employed to evaluate their efficacy in specific disease contexts. researchgate.netnih.govnih.govnih.govcreative-biolabs.comresearchgate.netmdpi.com

Disease-Specific Animal Models

Carrageenan-Induced Edema: The carrageenan-induced paw edema model in rodents is a widely used and reproducible method for screening the acute anti-inflammatory activity of novel compounds. researchgate.netnih.govcreative-biolabs.comresearchgate.netmdpi.com The injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema. While numerous studies have demonstrated the anti-inflammatory effects of various benzimidazole derivatives in this model, specific data detailing the in vivo efficacy of this compound in the carrageenan-induced edema test is not documented in the reviewed scientific literature.

Formalin Test: The formalin test is a model of nociception and is used to evaluate the analgesic properties of compounds. It involves the injection of a dilute formalin solution into the paw of a rodent, which elicits a biphasic pain response. This model can distinguish between central and peripheral analgesic mechanisms. Despite the evaluation of other benzimidazole derivatives for their analgesic potential, specific findings regarding the activity of this compound in the formalin test are not available in the current body of scientific literature.

Pentylenetetrazole Model: The pentylenetetrazole (PTZ)-induced seizure model is a standard preclinical tool for identifying compounds with potential anticonvulsant activity. PTZ is a GABA-A receptor antagonist that induces generalized seizures in rodents. While the anticonvulsant properties of some heterocyclic compounds have been investigated, there is no specific information available from the reviewed sources on the evaluation of this compound in the pentylenetetrazole seizure model.

Assessment of Synergistic Effects with Existing Therapeutic Agents

The combination of a new chemical entity with existing drugs can lead to enhanced therapeutic efficacy, a phenomenon known as synergism. nih.govnih.gov For instance, some benzimidazole derivatives have been investigated for their synergistic effects with established anticancer and antimicrobial agents. nih.govnih.gov This approach can potentially overcome drug resistance and improve treatment outcomes. However, specific studies assessing the synergistic effects of this compound with other therapeutic agents have not been reported in the available scientific literature.

Preclinical Pharmacokinetic Pk and Absorption, Distribution, Metabolism, and Excretion Adme Characteristics of Tricyclic Benzimidazole Derivatives

In Vitro ADME Profiling

In vitro assays are crucial for early assessment of a compound's drug-like properties, providing insights into its metabolic fate and ability to reach its target.

Metabolic stability is a critical parameter that helps predict the in vivo half-life and oral bioavailability of a drug candidate. springernature.com Studies on benzimidazole (B57391) derivatives often utilize liver microsomes from various species to assess their susceptibility to metabolism, primarily by cytochrome P450 (CYP450) enzymes. nih.govnih.gov

Research on N-benzyl benzimidazole compounds, for instance, used mouse hepatic microsomes to characterize structure-metabolism relationships and identify metabolic hotspots to guide chemical optimization for improved stability. nih.gov In one study investigating a synthetic adenosine (B11128) derivative, YZG-331, significant species differences in metabolic stability were observed. The compound was metabolized faster in rat liver microsomes compared to those from humans, monkeys, dogs, and mice. frontiersin.org Specifically, after a 120-minute incubation, 46% of YZG-331 was metabolized in rat liver microsomes, while less than 20% was metabolized in microsomes from the other species tested. frontiersin.org This highlights the importance of multi-species testing to better extrapolate preclinical data to humans. frontiersin.org

The metabolism of the anthelmintic benzimidazole, fenbendazole (B1672488), in rat liver microsomes leads to the formation of sulfoxide (B87167) and (4'-hydroxyphenyl)thio metabolites. nih.gov This process is mediated by P450 enzymes, and the rate of metabolism can be significantly increased by inducing these enzymes. nih.gov

Table 1: Illustrative Metabolic Stability of Benzimidazole Derivatives in Liver Microsomes

Compound/ClassSpeciesObservationReference
YZG-331Rat46% of the compound was metabolized within 120 minutes. frontiersin.org
YZG-331Human, Monkey, Dog, MouseLess than 20% of the compound was metabolized within 120 minutes. frontiersin.org
FenbendazoleRatUndergoes P450-mediated oxidation to sulfoxide and other metabolites. nih.gov
N-benzyl benzimidazolesMouseMetabolic stability data was obtained to guide chemical optimization. nih.gov

This table is interactive and can be sorted by column.

A compound's ability to permeate biological membranes is fundamental to its absorption and distribution. For many benzimidazole derivatives, predictive models based on molecular properties are used to estimate permeability. The topological polar surface area (TPSA) is a common descriptor; a TPSA below 140 Ų is generally associated with good intestinal absorption. mdpi.com Some studies have shown that benzimidazole derivatives with TPSA values in this range are expected to be well-absorbed. mdpi.com

Furthermore, efforts have been made to improve the membrane permeability of benzimidazole derivatives through structural modifications. In one study, introducing less polar hydrogen bond donors into the benzimidazole structure resulted in a significant increase in membrane permeability (6.3 to 12 times higher). nih.gov This enhancement is crucial as low cell permeability can lead to poor pharmacokinetic properties. nih.gov

The extent to which a compound binds to plasma proteins, such as albumin, influences its free concentration and, consequently, its efficacy and distribution. Tricyclic compounds, including some related antidepressants, are known to be strongly bound to plasma proteins. nih.gov

For the related compound benznidazole (B1666585), plasma protein binding was found to be between 39% and 59% in preclinical species. nih.gov While this indicates a moderate to high degree of binding, the tissue penetration was still considered good. nih.gov Interindividual differences in plasma protein binding can be a source of variability in drug response. nih.gov

In Vivo Pharmacokinetic Evaluation in Preclinical Species (non-human)

In vivo studies in animal models provide a more integrated understanding of a compound's PK profile, including its bioavailability and distribution throughout the body.

The oral bioavailability of benzimidazole derivatives can be quite variable. nih.gov Many derivatives are subject to first-pass metabolism in the liver, which can significantly reduce the amount of active drug reaching systemic circulation. nih.gov As a result, the absolute bioavailability for this class of compounds when administered orally can range from as low as 2% to up to 60%. nih.gov

However, some derivatives show more favorable absorption characteristics. Predictions based on in vitro data suggest that certain benzimidazoles could have a percentage of absorption greater than 60%. mdpi.com In vivo studies with benznidazole in mice and dogs demonstrated that it was rapidly absorbed and had complete bioavailability following intraperitoneal and oral administration, respectively. nih.gov

Following absorption, the distribution of a compound to various tissues determines its site of action and potential for off-target effects. Studies on various benzimidazole derivatives show that they generally pass from the blood into organs and tissues intensely. nih.gov

A detailed pharmacokinetic study of benznidazole in mice and dogs provided specific data on its tissue distribution. nih.gov Despite moderate plasma protein binding, tissue penetration was generally good. nih.gov Tissue-to-plasma concentration ratios varied by organ and species but indicated significant distribution to both target and non-target tissues, including nervous tissue. nih.gov For example, brain-to-plasma ratios in mice averaged between 61% and 76%. nih.gov

Table 2: Tissue Distribution of Benznidazole in Preclinical Species

SpeciesTissueTissue/Whole Plasma RatioReference
MouseTransplantable Tumors59% - 99% nih.gov
MouseBrain61% - 76% nih.gov
Mouse (BALB/c)Liver42% nih.gov
Mouse (C3H/He)Liver71% nih.gov
DogSpontaneous Neoplasms14% - 70% nih.gov
DogBrain42% nih.gov
DogPeripheral Nerve74% nih.gov

This table is interactive and can be sorted by column.

Metabolic Pathways and Metabolite Identification

The metabolism of benzimidazole derivatives is generally characterized by extensive hepatic biotransformation. The liver is the primary site of metabolism where these compounds undergo first-pass effects, leading to the formation of both active and inactive metabolites. The metabolic reactions are typically biphasic, involving Phase I (functionalization) and Phase II (conjugation) reactions.

For benzimidazole compounds, common Phase I metabolic pathways include:

Oxidation: This is a major metabolic route, often mediated by cytochrome P450 (CYP) enzymes. Oxidation can occur at various positions on the benzimidazole ring system and any associated side chains.

Hydroxylation: The introduction of hydroxyl (-OH) groups is a frequent metabolic step, increasing the polarity of the compound and facilitating subsequent conjugation or excretion.

N-dealkylation: If alkyl groups are present on the nitrogen atoms of the imidazole (B134444) ring, their removal is a possible metabolic pathway.

Sulfoxidation: For benzimidazoles containing a sulfur atom, oxidation to the corresponding sulfoxide and sulfone is a common metabolic transformation.

Following Phase I reactions, the resulting metabolites, now possessing functional groups like hydroxyl or amine moieties, can undergo Phase II conjugation. These reactions further increase water solubility and facilitate elimination. Common conjugation pathways include:

Glucuronidation: The attachment of glucuronic acid is a major conjugation pathway for many drugs, including benzimidazole derivatives.

Sulfation: Conjugation with a sulfonate group is another important Phase II reaction.

The identification of specific metabolites for "Tricyclic benzimidazole derivative 1" would require dedicated in vitro studies using liver microsomes or hepatocytes from various species, as well as in vivo studies in animal models. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) are instrumental in separating and identifying the chemical structures of metabolites in biological matrices like plasma, urine, and feces.

Table 1: Potential Metabolic Pathways for this compound

Metabolic Phase Reaction Type Potential Outcome
Phase IOxidationFormation of oxide metabolites
HydroxylationIntroduction of hydroxyl groups
N-dealkylationRemoval of N-alkyl substituents
Phase IIGlucuronidationConjugation with glucuronic acid
SulfationConjugation with sulfate

Excretion Routes

The routes of excretion for benzimidazole derivatives and their metabolites are primarily through the feces and urine. The relative contribution of each route depends on the physicochemical properties of the parent compound and its metabolites, such as molecular weight and polarity.

Generally, more polar metabolites are readily excreted via the kidneys into the urine. Less polar compounds and higher molecular weight conjugates are often eliminated through the biliary system into the feces. For some benzimidazole derivatives, enterohepatic circulation has been observed, where the compound or its metabolites are excreted in the bile, reabsorbed in the intestine, and returned to the liver. This process can prolong the drug's presence in the body.

Quantitative analysis of the excretion of "this compound" would involve administering a radiolabeled version of the compound to preclinical species and measuring the radioactivity in collected urine and feces over time. This would provide a definitive mass balance and identify the principal routes of elimination.

Table 2: Likely Excretion Profile for this compound

Excretion Route Description Typical for Benzimidazoles
Renal (Urine)Elimination of the parent drug and/or its polar metabolites via the kidneys.A significant route, particularly for more water-soluble metabolites.
Fecal (Bile)Elimination of the parent drug and/or its less polar, higher molecular weight metabolites via the liver and bile into the feces.A major route, especially for compounds undergoing extensive hepatic metabolism and biliary secretion.

Advanced Drug Discovery and Medicinal Chemistry Approaches for Tricyclic Benzimidazole Derivatives

Lead Identification and Optimization Strategies

The journey of a drug from a mere concept to a potential therapeutic begins with the identification of a "lead" compound. For a molecule like Tricyclic benzimidazole (B57391) derivative 1, this process would have likely involved the screening of a diverse library of chemical entities to identify a starting point with a desired biological activity. Initial hits from such screens, often possessing modest potency and suboptimal pharmacological properties, undergo a rigorous process of lead optimization.

This optimization phase is a meticulous, iterative cycle of chemical synthesis and biological testing. For Tricyclic benzimidazole derivative 1, medicinal chemists would systematically modify its structure to enhance its potency against its intended target, improve its selectivity over other related targets to minimize potential side effects, and optimize its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). This process aims to transform a promising hit into a viable drug candidate.

Rational Drug Design Methodologies

Rational drug design relies on an understanding of the molecular basis of a disease and the specific biological target involved. This knowledge-driven approach is a cornerstone of modern drug discovery and would have been instrumental in the development of this compound.

Ligand-Based Drug Design (LBDD)

In the absence of a known three-dimensional structure of the biological target, ligand-based drug design (LBDD) becomes a powerful tool. This methodology leverages the information from a set of molecules known to interact with the target of interest. By analyzing the common structural features and properties (pharmacophore) of these active compounds, medicinal chemists can design new molecules, such as this compound, with a higher probability of biological activity. Techniques like quantitative structure-activity relationship (QSAR) studies are often employed to build predictive models that guide the design of more potent analogs.

Structure-Based Drug Design (SBDD)

When the three-dimensional structure of the biological target is available, typically through techniques like X-ray crystallography or cryo-electron microscopy, structure-based drug design (SBDD) offers a more direct path to optimization. This approach allows for the visualization of how a ligand, such as this compound, binds to its target protein at the atomic level. This insight enables the rational design of modifications to the ligand to improve its fit and interactions with the target's binding site, thereby enhancing its affinity and efficacy. The Therapeutic Target Database mentions this compound as an inhibitor of Cyclin-dependent kinase 5 (CDK5) and Cyclin-dependent kinase 9 (CDK9), suggesting that SBDD could have been employed using the crystal structures of these kinases to guide its design.

Computational Chemistry Applications in Drug Discovery

Computational chemistry has become an indispensable tool in accelerating the drug discovery process, reducing costs, and providing deep molecular insights. It is highly probable that various computational methods were applied in the discovery and characterization of this compound.

In Silico Screening and Virtual Libraries

Before embarking on costly and time-consuming laboratory synthesis, computational methods can be used to screen vast virtual libraries of chemical compounds. This in silico screening allows researchers to prioritize which molecules to synthesize and test based on their predicted ability to bind to a specific biological target. Virtual libraries containing millions of compounds can be computationally docked into the binding site of a target protein, and the best candidates, potentially including the scaffold of this compound, can be selected for further investigation.

Molecular Dynamics Simulations

To understand the dynamic nature of the interaction between a drug candidate and its target, researchers employ molecular dynamics (MD) simulations. These powerful computational techniques simulate the movement of atoms in a biological system over time. For this compound, MD simulations could provide crucial information about the stability of its binding to its target kinase, the conformational changes that occur upon binding, and the key interactions that contribute to its inhibitory activity. This detailed understanding of the dynamic binding process is invaluable for the rational design of next-generation inhibitors with improved properties.

While the specific research findings for "this compound" are not extensively detailed in the public domain, its identification as an inhibitor of important kinase targets underscores the power of modern drug discovery methodologies. The integration of lead identification and optimization strategies, rational drug design, and advanced computational chemistry approaches continues to be the driving force behind the development of new and improved medicines.

ADME Prediction Models

The development of successful drug candidates relies heavily on understanding their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In the context of tricyclic benzimidazole derivatives, computational, or in silico, models are increasingly employed to predict these pharmacokinetic parameters early in the drug discovery process. These predictive models allow for the early identification of compounds with potentially poor ADME profiles, thus saving significant time and resources.

For instance, in silico ADME and toxicity predictions have been performed for benzimidazole derivatives and their coordination compounds. nih.gov One such study focused on a specific ligand and its cobalt complex, revealing key insights into their likely behavior in the body. nih.gov Analysis of the ligand indicated it belongs to the class of moderately soluble compounds, while its cobalt complex (C1) was predicted to be poorly soluble. nih.gov This difference in solubility is a critical factor influencing oral bioavailability.

Further predictions suggested that both the ligand (L1) and its complex (C1) would likely bind to plasma proteins. nih.gov This binding can prolong the pharmacological effect of a compound as it remains in the bloodstream for a longer duration. nih.gov The predicted volume of distribution (Vd) for the ligand was 0.35 L/kg, and for the complex, it was 0.45 L/kg. nih.gov These values suggest that upon absorption, the substances would primarily be distributed in the central compartment, which includes the blood. nih.gov

The models also provided insights into the optimal route of administration. Based on solubility characteristics, oral (per os) administration was suggested as the most appropriate route, as the gastrointestinal tract environment would likely enhance the protonation and subsequent solubility and absorption of the molecules into the bloodstream. nih.gov

A summary of the predicted ADME properties for a representative benzimidazole ligand and its cobalt complex is presented in the table below.

ParameterPredicted Value (Ligand L1)Predicted Value (Cobalt Complex C1)Implication
Solubility Class Moderately solublePoorly solubleAffects oral bioavailability. nih.gov
Plasma Protein Binding Predicted to bindPredicted to bindMay lead to a prolonged pharmacological effect. nih.gov
Volume of Distribution (Vd) 0.35 L/kg0.45 L/kgSuggests primary distribution in the blood. nih.gov
Recommended Administration Oral (per os)Oral (per os)To enhance solubility and absorption. nih.gov

These in silico models are invaluable tools in the early-stage evaluation of tricyclic benzimidazole derivatives, enabling medicinal chemists to prioritize compounds with more favorable pharmacokinetic profiles for further development.

High-Throughput Screening (HTS) in Discovery Initiatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large and diverse chemical libraries for their biological activity against a specific target. In the quest for novel therapeutics based on the tricyclic benzimidazole scaffold, HTS has been instrumental in identifying promising lead compounds.

A notable example of the power of HTS in this context is the identification of a benzimidazole-based compound as a selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. nih.gov The internal tandem duplication (ITD) mutation in FLT3 is a known driver in approximately 25% of acute myeloid leukemia (AML) cases. nih.gov To find compounds that specifically target this mutation, a cell-based HTS assay was designed. nih.gov

The screening process involved comparing the cytotoxic effects of a diversity library containing 10,000 compounds on a normal cell line (BaF3) versus an isogenic leukemic cell line expressing the FLT3/ITD mutation (BaF3/ITD). nih.gov This approach aimed to identify compounds with high selectivity for the cancerous cells. nih.gov

From this extensive screening campaign, a benzimidazole scaffold-based compound, designated HP1142, emerged as the most selective agent against a panel of both murine and human leukemia cells harboring the FLT3/ITD mutation. nih.gov Following this initial discovery, further medicinal chemistry efforts were undertaken to enhance the properties of HP1142, particularly its aqueous solubility. nih.gov This led to the development of a more potent derivative, HP1328, which demonstrated favorable pharmaceutical and pharmacokinetic properties. nih.gov

The success of this HTS initiative is highlighted by the subsequent in vivo studies, where treatment with HP1328 significantly reduced the leukemia burden and extended the survival of mice with FLT3/ITD leukemia. nih.gov This discovery underscores the critical role of HTS in identifying novel and selective tricyclic benzimidazole derivatives with therapeutic potential. nih.gov

The key findings from this HTS initiative are summarized below:

Screening PhaseDetailsOutcome
Library Screened A diversity library of 10,000 compounds. nih.govIdentification of a selective benzimidazole scaffold. nih.gov
Assay Type Cell-based cytotoxicity assay comparing normal (BaF3) and leukemic (BaF3/ITD) cell lines. nih.govDiscovery of compound HP1142 as the most selective agent. nih.gov
Lead Optimization Design of novel benzimidazole compounds to improve aqueous solubility. nih.govDevelopment of the more potent compound HP1328 with desirable properties. nih.gov
In Vivo Validation Treatment of mice with FLT3/ITD leukemia with HP1328. nih.govSignificant reduction in leukemia burden and prolonged survival. nih.gov

Therapeutic Potential and Future Research Directions for Tricyclic Benzimidazole Derivatives

Emerging Therapeutic Applications Based on Comprehensive Preclinical Data

Preclinical studies have illuminated the significant therapeutic potential of tricyclic benzimidazole (B57391) derivatives across several disease areas. The most prominent applications are in cancer therapy and as antimicrobial agents, supported by a growing body of in vitro and in vivo data.

In oncology, novel tricyclic benzimidazole carboxamides have been synthesized and identified as powerful inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov These compounds have demonstrated efficacy as chemopotentiators, enhancing the cytotoxic effects of conventional chemotherapy agents like temozolomide (B1682018) and topotecan (B1662842) in lung (A549) and colon (LoVo) cancer cell lines. nih.gov The mechanism often involves the inhibition of DNA repair pathways in cancer cells, a concept central to precision medicine. nih.govyoutube.com For instance, the benzimidazole-carboxamide scaffold of derivatives like Rucaparib and Veliparib allows for high-potency binding to the active site of PARP. nih.gov

Beyond cancer, the antimicrobial properties of tricyclic benzimidazoles are a significant area of investigation. Various synthesized derivatives have shown considerable in vitro activity against a range of pathogens. researchgate.net Studies have documented potent efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. researchgate.netpreprints.org Furthermore, certain benzimidazole-hydrazone and benzimidazole-triazole hybrid compounds have exhibited notable antifungal activity, particularly against Candida species. nih.govnih.govmdpi.com

The table below summarizes key preclinical findings for representative tricyclic benzimidazole derivatives.

Interactive Table: Preclinical Data on Tricyclic Benzimidazole Derivatives

Derivative Class Therapeutic Application Model System Key Findings & Efficacy Citations
Tricyclic Benzimidazole Carboxamide PARP-1 Inhibition / Anticancer A549 & LoVo cell lines Potent chemopotentiator of temozolomide and topotecan. nih.gov
Benzimidazole-Triazole Hybrid Anticancer / Topoisomerase I & II Inhibition A549, C6, HepG-2, HCT-116, MCF-7, HeLa cell lines IC50 values in the low micromolar range; potent inhibition of Topo I & II. nih.govnih.gov
Tricyclic Benzimidazole (General) Antibacterial S. aureus, E. coli, P. aeruginosa MIC values as low as 50-62.5 µg/mL against various bacterial strains. researchgate.net
Benzimidazole-Hydrazone Antifungal Candida species Notable antifungal activity at non-toxic concentrations. nih.gov

| Benzimidazole-Thiazinone | Antibacterial | P. aeruginosa, E. coli | Potent inhibition at 256-512 μg/mL; synergistic effect with ciprofloxacin. | |

Strategies for Further Preclinical Development and Validation

To harness the full therapeutic potential of tricyclic benzimidazole derivatives, several key strategies are being employed in their preclinical development. These approaches aim to optimize efficacy, improve safety profiles, and streamline the discovery process.

A cornerstone of development is the extensive use of Structure-Activity Relationship (SAR) studies . By systematically modifying the substitution patterns on the benzimidazole nucleus, medicinal chemists can identify the chemical moieties responsible for biological activity, leading to the design of compounds with enhanced potency and selectivity. nih.govijprs.com

Advanced synthetic methodologies are crucial for generating diverse libraries of these compounds for high-throughput screening. nih.gov Techniques such as microwave-assisted synthesis and modern one-pot reactions enable the rapid and efficient production of novel derivatives. acs.org There is also a growing emphasis on "green chemistry" principles to ensure that synthetic pathways are environmentally sustainable. impactfactor.org

The integration of in silico and computational tools has become indispensable in modern drug discovery. scirp.org Computer-Aided Drug Design (CADD) methods, including molecular docking, virtual screening, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, allow researchers to evaluate and prioritize candidate molecules before their actual synthesis. researchgate.netscirp.org This significantly reduces the time and cost associated with identifying promising leads.

Another successful strategy is the creation of hybrid molecules , which combine the tricyclic benzimidazole scaffold with other pharmacologically active heterocycles, such as triazoles or oxadiazoles. nih.govmdpi.com This approach can lead to compounds with novel mechanisms of action or multi-target capabilities. nih.gov

Identification of Novel Biological Targets for Tricyclic Benzimidazole Derivatives

The versatility of the tricyclic benzimidazole scaffold allows it to interact with a wide array of biological targets, which is fundamental to its broad therapeutic potential. nih.gov Research has successfully identified several key enzymes and proteins that are modulated by these derivatives.

The most extensively studied targets are the Poly(ADP-ribose) polymerase (PARP) enzymes , particularly PARP-1. nih.govnih.gov PARP inhibitors disrupt the repair of single-strand DNA breaks; in cancer cells with pre-existing DNA repair defects (like BRCA mutations), this leads to cell death through a process known as synthetic lethality. youtube.com

DNA topoisomerases (Topo I and Topo II) are another critical class of targets. nih.gov These enzymes are essential for managing DNA topology during replication and transcription. Certain benzimidazole derivatives can inhibit these enzymes, sometimes by intercalating into the DNA or binding to the DNA-enzyme complex, which ultimately leads to the accumulation of DNA damage and triggers apoptosis in cancer cells. nih.gov

Other identified targets include:

Microtubules: Some derivatives function as microtubule inhibitors, disrupting the formation of the mitotic spindle and causing cell cycle arrest, similar to the action of well-known anticancer drugs. ijpsjournal.com

Receptor Tyrosine Kinases (RTKs): Certain benzimidazole hybrids have been designed as multi-target inhibitors of kinases like VEGFR, EGFR, and PDGFR, which are crucial drivers of tumor growth, angiogenesis, and metastasis. nih.gov

Protein Kinase B (Akt): As a central node in cell survival pathways, Akt kinase is a significant cancer drug target, and benzimidazole derivatives have been developed as selective ATP-competitive inhibitors of this enzyme. scirp.org

Interactive Table: Biological Targets of Tricyclic Benzimidazole Derivatives

Biological Target Associated Disease/Process Example Derivative Type Citations
PARP-1 Cancer (DNA Repair) Tricyclic Benzimidazole Carboxamide nih.govnih.gov
DNA Topoisomerase I & II Cancer (DNA Replication) Benzimidazole-Triazole Hybrid nih.govnih.govnih.gov
Microtubules Cancer (Cell Division) General Benzimidazole Derivatives ijpsjournal.com
VEGFR, EGFR, PDGFR Cancer (Angiogenesis, Growth) Benzimidazole-Quinolinone, Benzimidazole-Indazole Hybrids nih.gov

| Akt Kinase | Cancer (Cell Survival) | Substituted Benzimidazole Derivatives | scirp.org |

Challenges and Opportunities in Tricyclic Benzimidazole Derivative Research

Despite the promising outlook, the development of tricyclic benzimidazole derivatives faces several challenges that must be addressed to translate preclinical findings into clinical success. However, these challenges also present unique opportunities for innovation.

Challenges:

Drug Resistance: As with many targeted therapies, cancer cells can develop resistance to benzimidazole-based drugs, limiting their long-term efficacy. nih.govnih.gov

Toxicity and Off-Target Effects: Ensuring the safety and minimizing the toxicity of new compounds is critical. Unintended interactions with other biological targets can lead to adverse effects. impactfactor.orgacs.org

Pharmacokinetic Properties: Issues such as poor bioavailability, which can lead to insufficient drug concentration at the target site, remain a significant hurdle for some derivatives. nih.govacs.org

Development Costs: The process of drug discovery and development is inherently lengthy, costly, and has a high attrition rate. nih.govnih.gov

Opportunities:

Multi-Target Agents: The ability of the benzimidazole scaffold to interact with multiple targets offers an opportunity to design single molecules that can inhibit several pathological pathways simultaneously, which may be more effective and less prone to resistance. nih.govnih.gov

Drug Repurposing: A cost-effective strategy is to repurpose existing benzimidazole-based drugs, which already have established safety profiles, for new indications like cancer. nih.gov

Nanotechnology: Advanced drug delivery systems using nanotechnology can improve the bioavailability and targeting of benzimidazole compounds, maximizing their therapeutic effects while minimizing side effects. impactfactor.orgijpsjournal.com

Exploring New Therapeutic Areas: While oncology and infectious diseases are the primary focus, the diverse biological activities of these compounds suggest potential applications in other areas, such as inflammatory, neurodegenerative, and cardiovascular diseases. preprints.org

Prospects for Advanced Preclinical Investigations and Translational Research

The future of tricyclic benzimidazole derivative research is poised for significant advancement, driven by sophisticated preclinical models and a focus on translational science. The goal is to bridge the gap between bench-side discovery and bedside application effectively.

A key prospect is the move towards more clinically relevant preclinical models. While 2D cell cultures are useful for initial screening, there is a growing reliance on 3D models such as organoids and patient-derived xenografts (PDXs) . These models more accurately mimic the complex microenvironment of human tumors and can provide better predictive data on drug efficacy.

Biomarker discovery is integral to the translational pathway. Identifying specific genetic or molecular markers that predict a patient's response to a particular benzimidazole derivative is crucial for implementing a precision medicine approach . nih.gov This ensures that treatments are directed to the patient populations most likely to benefit, improving outcomes and avoiding unnecessary toxicity.

Furthermore, there is immense potential in exploring combination therapies . Using tricyclic benzimidazole derivatives, such as PARP inhibitors, in conjunction with other treatments like chemotherapy, immunotherapy, or other targeted agents can create synergistic effects, enhance efficacy, and overcome mechanisms of drug resistance. nih.govyoutube.com

Ultimately, the most promising compounds emerging from these advanced preclinical investigations will be positioned for entry into clinical trials . impactfactor.orgnih.gov Continued research in this area holds the promise of delivering a new generation of highly effective and specific therapeutic agents for a range of challenging diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing tricyclic benzimidazole derivatives under solvent-free or catalytic conditions?

  • Methodological Answer : Solvent-free synthesis using trifluoroacetic acid as a catalyst reduces reaction time (20–30 minutes) and achieves moderate-to-good yields (65–85%). This method avoids costly purification steps and is scalable for laboratory settings . For tricyclic systems, intramolecular Ullmann arylation is effective for constructing fused rings, with subsequent functionalization via electrophilic substitution (e.g., nitration, bromination) .

Q. How can spectroscopic techniques validate the structural integrity of newly synthesized tricyclic benzimidazole derivatives?

  • Methodological Answer : Combine IR spectroscopy to identify functional groups (e.g., N-H stretches at 3200–3400 cm⁻¹), ¹H-NMR for substituent positioning (e.g., aromatic protons at δ 7.0–8.5 ppm), and mass spectrometry (MS) for molecular ion confirmation. For example, ORT-83 (a tricyclic benzimidazole) was validated using these methods, with MS showing [M+H]⁺ at m/z 342 .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial or anticancer activity?

  • Methodological Answer : Use agar diffusion assays for antimicrobial screening (zone of inhibition ≥15 mm indicates activity) . For anticancer potential, employ cell viability assays (e.g., MTT on A549 lung adenocarcinoma cells), with IC₅₀ values ≤50 µM considered promising. Gene expression analysis via qRT-PCR (normalized to β-actin) can identify mechanistic pathways, such as inflammation modulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize tricyclic benzimidazole derivatives for target-specific activity?

  • Methodological Answer : Introduce substituents at the 2- and 5-positions to enhance PARP-1 inhibition (e.g., Rucaparib, IC₅₀ = 0.8 nM). For DPP4 inhibitors, bulky groups at the 1-position improve binding affinity (ΔG = −9.2 kcal/mol). Computational docking (e.g., AutoDock Vina) paired with synthetic validation is critical .

Q. What computational approaches resolve contradictions in fluorescence properties of ESIPT-active tricyclic benzimidazoles?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level model excited-state intramolecular proton transfer (ESIPT). Compare theoretical emission wavelengths (e.g., 450 nm) with experimental data to address discrepancies caused by solvent polarity or substituent effects .

Q. How do conflicting cytotoxicity data arise across cell lines, and how can they be reconciled?

  • Methodological Answer : Variability in IC₅₀ values (e.g., 10 µM in A549 vs. 25 µM in HeLa) may stem from differences in cellular uptake or metabolic pathways. Normalize data using housekeeping genes (e.g., β-actin) and validate via orthogonal assays (e.g., apoptosis markers like caspase-3) .

Q. What strategies improve the thermal stability of tricyclic benzimidazole-based coordination complexes?

  • Methodological Answer : Substituents at the 2-position (e.g., methyl or phenyl groups) enhance thermal stability (TGA shows decomposition >300°C). X-ray crystallography confirms rigid π-stacking interactions, which reduce structural flexibility .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.